molecular formula C7H9N3O B13156570 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde

5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B13156570
M. Wt: 151.17 g/mol
InChI Key: XYOQUXOTCZBLIX-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde: is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a carbaldehyde group at the 3-position. The presence of both nitrogen and oxygen atoms within its structure makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent oxidation of the resulting intermediate can introduce the carbaldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the carbaldehyde group at the 3-position allows for further functionalization and derivatization, making it a valuable scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C7H9N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h4-5H,1-3H2,(H,8,9)

InChI Key

XYOQUXOTCZBLIX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(N2C1)C=O

Origin of Product

United States

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